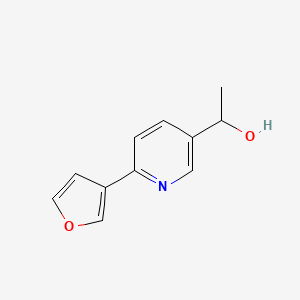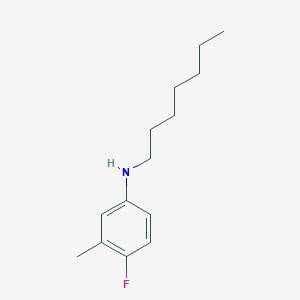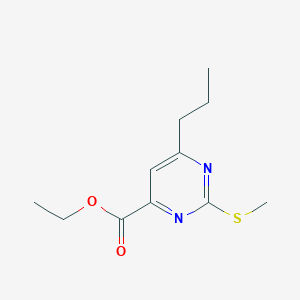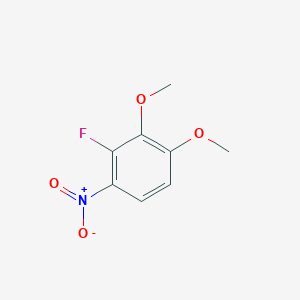
1,2-Dimethoxy-3-fluoro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, two methoxy groups, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-fluoro-4-nitrobenzene typically involves the nitration of 2-fluoro-3,4-dimethoxybenzene. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:
2-Fluoro-3,4-dimethoxybenzene+HNO3→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and temperature control can also improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dimethoxy-3-fluoro-4-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.
Carboxylic Acids or Aldehydes: Formed by the oxidation of methoxy groups.
科学研究应用
1,2-Dimethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo nucleophilic substitution. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
1,2-Dimethoxy-3-fluoro-4-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical reactivity and interactions. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a unique electronic environment that can be exploited in various chemical reactions and applications.
属性
分子式 |
C8H8FNO4 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC 名称 |
3-fluoro-1,2-dimethoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 |
InChI 键 |
VUOVJDBQQMXYGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)

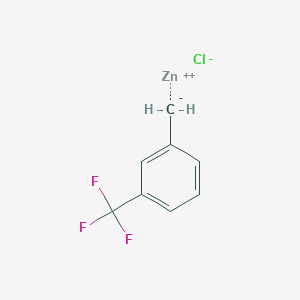

amino]benzaldehyde](/img/structure/B8419545.png)
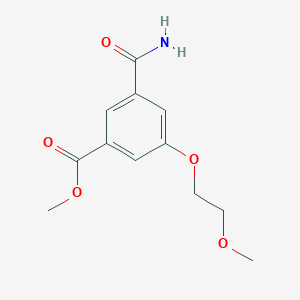
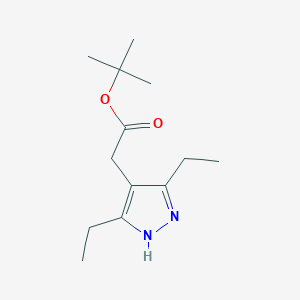
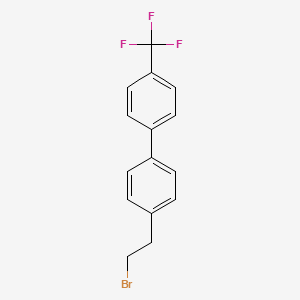

![4-[4-(Methylthio)phenyl]furan-2(5H)-one](/img/structure/B8419496.png)
